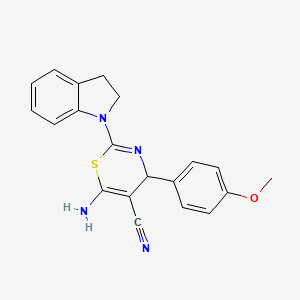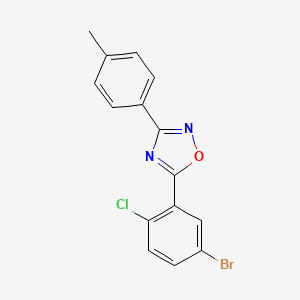
2-(4-bromophenoxy)-N-4H-1,2,4-triazol-3-ylpropanamide
Description
The compound "2-(4-bromophenoxy)-N-4H-1,2,4-triazol-3-ylpropanamide" belongs to a class of chemicals known for their potential in various applications, including but not limited to antimicrobial activities. The structural components, such as the triazole ring, amide linkage, and bromophenyl group, contribute to its reactivity and interaction with biological systems.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step organic reactions, starting from basic building blocks like bromophenols and azides. These processes may involve click chemistry, particularly the azide-alkyne cycloaddition, to introduce the triazole ring, followed by amide bond formation for the propanamide segment. For example, similar compounds have been synthesized through reactions involving terminal alkynes and azido-substituted propanamides, characterized by techniques such as FTIR, NMR spectroscopy, and mass spectrometry (Kaushik & Luxmi, 2017).
Molecular Structure Analysis
The molecular structure of compounds in this class can be elucidated using X-ray crystallography, which reveals details about the spatial arrangement of atoms, intermolecular hydrogen bonding, and crystal packing. These structures are vital for understanding the compound's reactivity and interaction with biological targets. For instance, structural analysis of related compounds has shown significant intermolecular hydrogen bonding, stabilizing the crystal structure (Wojciechowski et al., 2002).
properties
IUPAC Name |
2-(4-bromophenoxy)-N-(1H-1,2,4-triazol-5-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN4O2/c1-7(10(17)15-11-13-6-14-16-11)18-9-4-2-8(12)3-5-9/h2-7H,1H3,(H2,13,14,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOCSERUSKLYUIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC=NN1)OC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenoxy)-N-(4H-1,2,4-triazol-3-yl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-amino-4-(5-chloro-2,3-dimethoxyphenyl)-3-methyl-1-(2-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4112345.png)
![4-[(2-phenylbutanoyl)amino]benzoic acid](/img/structure/B4112353.png)
![2-(4-bromophenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)propanamide](/img/structure/B4112355.png)
![N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-phenylpropanamide](/img/structure/B4112369.png)
![3-{[(3-methoxyphenoxy)acetyl]amino}-2-methylbenzoic acid](/img/structure/B4112376.png)
![4-[2-(4-bromophenoxy)propanoyl]morpholine](/img/structure/B4112378.png)

![2-methyl-N-{4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}propanamide](/img/structure/B4112385.png)
![2-(4-chloro-2-methyl-5-{[4-(2-pyridinyl)-1-piperazinyl]sulfonyl}phenoxy)-N-cyclohexylacetamide](/img/structure/B4112390.png)

![ethyl 1-{[5-(methoxymethyl)-2-furyl]methyl}-4-(2-phenylethyl)-4-piperidinecarboxylate](/img/structure/B4112398.png)


